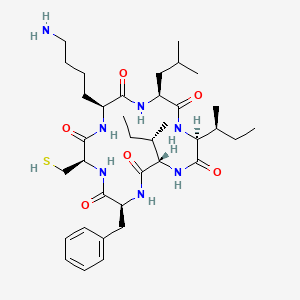
5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid: is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with a phenyl group, a pyridin-2-ylsulfonylamino group, and a carboxylic acid group, making it a unique and potentially valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods typically involve the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
-
Introduction of the Phenyl Group: : The phenyl group can be introduced through electrophilic aromatic substitution reactions. For example, the quinoline core can be reacted with phenyl halides in the presence of a Lewis acid catalyst to achieve the desired substitution .
-
Sulfonylation and Amination: : The pyridin-2-ylsulfonylamino group can be introduced through a two-step process. First, the quinoline derivative is sulfonylated using pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. This is followed by nucleophilic substitution with an amine to form the sulfonylamino group .
-
Carboxylation: : The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the quinoline derivative with carbon dioxide in the presence of a strong base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can be performed on the sulfonylamino group using reducing agents such as lithium aluminum hydride or sodium borohydride .
-
Substitution: : The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions. For example, the carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, amines, Lewis acids, bases.
Major Products Formed
Oxidation: Quinoline N-oxides, phenyl ring hydroxylation products.
Reduction: Reduced sulfonylamino derivatives.
Substitution: Esters, amides, substituted quinoline derivatives.
科学的研究の応用
5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body .
-
Biological Studies: : It can be used as a probe to study biological pathways and interactions, especially those involving quinoline derivatives .
-
Industrial Applications: : The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis and material science .
作用機序
The mechanism of action of 5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfonylamino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity . The carboxylic acid group can also participate in ionic interactions, further enhancing the compound’s binding affinity .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
5-Phenylquinoline: Lacks the sulfonylamino and carboxylic acid groups, resulting in different chemical properties.
Uniqueness
特性
分子式 |
C21H15N3O4S |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
5-phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C21H15N3O4S/c25-21(26)18-12-10-16-15(14-6-2-1-3-7-14)9-11-17(20(16)23-18)24-29(27,28)19-8-4-5-13-22-19/h1-13,24H,(H,25,26) |
InChIキー |
FRWUOEOTYLNWQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=NC3=C(C=C2)NS(=O)(=O)C4=CC=CC=N4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)


![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)



